REACTION_CXSMILES
|
C([N:4]1[C:9]2[CH:10]=[CH:11][C:12]([Br:14])=[CH:13][C:8]=2[O:7][CH2:6][CH2:5]1)(=O)C.[OH-].[Na+]>CO>[Br:14][C:12]1[CH:11]=[CH:10][C:9]2[NH:4][CH2:5][CH2:6][O:7][C:8]=2[CH:13]=1 |f:1.2|
|
Name
|
|
Quantity
|
9.5 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)N1CCOC2=C1C=CC(=C2)Br
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 50° C. for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture was evaporated to low bulk
|
Type
|
ADDITION
|
Details
|
diluted with water (100 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted three times with dichloromethane (200 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined extracts were dried over magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
then evaporated
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC2=C(NCCO2)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6 g | |
YIELD: CALCULATEDPERCENTYIELD | 75.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |